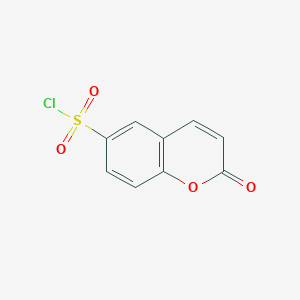

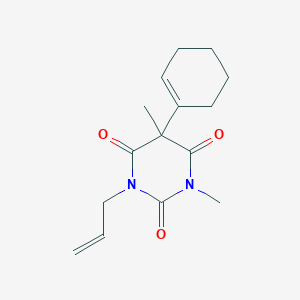

2-Oxo-2H-chromene-6-sulfonyl chloride

Overview

Description

2-Oxo-2H-chromene-6-sulfonyl chloride (OCS) is a synthetic compound with a variety of applications in scientific research. It is an organosulfur compound that can be used in organic synthesis and has been studied for its biochemical and physiological effects. OCS has been used in a variety of experiments, including those involving chemical synthesis, drug development, and biochemical studies.

Scientific Research Applications

Trifluoromethylation and Chlorination

Research has been focused on the utilization of trifluoromethanesulfonyl chloride (CF3SO2Cl) in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. The exclusive preserve of CF3SO2Cl for electrophilic chlorination has been exploited with emphasis on enantioselective chlorination, highlighting its significance in synthesizing fluorinated organic compounds with potential applications in pharmaceuticals and agrochemicals (Hélène Chachignon, H. Guyon, & D. Cahard, 2017).

Environmental Remediation

A study on cleaner production methods for basic chromium sulfate, a compound used in the leather industry, discusses the reduction of chromium (VI) to chromium (III) for less toxic production processes. This research is indicative of a broader interest in employing advanced chemical processes for environmental remediation and sustainable industrial practices (R. C. Panda et al., 2016).

Antibacterial Activity

The promising antibacterial activity of compounds containing the chromene moiety has been reviewed, focusing on aryl sulfonamides. This highlights the importance of such chemical structures in developing new antibacterial agents, suggesting a potential application of 2-Oxo-2H-chromene-6-sulfonyl chloride in synthesizing compounds with antibacterial properties (S. Rathore et al., 2021).

Water Splitting and Hydrogen Production

A review on photocatalyst materials for water splitting into H2 and O2 discusses the importance of certain core structures, like chromen-6-ones, in the development of efficient and environmentally friendly hydrogen production methods. This suggests a potential application of chromene derivatives in renewable energy technologies (A. Kudo & Y. Miseki, 2009).

Oxidation Processes in Environmental Treatment

The oxidation of sulfur compounds by photocatalysis or photosensitization, including those related to chromene derivatives, indicates the relevance of these compounds in environmental applications. They are used to mitigate malodorous effects and toxicity in industrial emissions, showcasing their role in air quality management (C. Cantau et al., 2007).

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-Oxo-2H-chromene-6-sulfonyl chloride can be influenced by various environmental factors . For instance, the presence of amines or alcohols could impact its reactivity. Additionally, factors such as pH and temperature could affect its stability and reactivity.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-Oxo-2H-chromene-6-sulfonyl chloride plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can react with amino groups on proteins, leading to the formation of stable sulfonamide bonds . This reactivity makes it useful for labeling and modifying biomolecules in various biochemical assays.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, potentially altering their activity and function. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino groups on proteins, forming stable sulfonamide bonds . This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under inert atmosphere and room temperature conditions . Its reactivity may decrease over time due to potential degradation or hydrolysis of the sulfonyl chloride group. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. High doses of the compound have been associated with toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of metabolites that may have distinct biochemical properties . These interactions can affect metabolic flux and alter the levels of key metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments . The compound’s distribution can affect its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of the compound can impact its activity and function, particularly in relation to its interactions with cellular biomolecules.

properties

IUPAC Name |

2-oxochromene-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIPMBGUDSOVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370979 | |

| Record name | Coumarin-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10543-42-7 | |

| Record name | Coumarin-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-chromene-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)

![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)